molecular formula C10H10N4O2 B3069867 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid CAS No. 1000339-18-3

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid

Cat. No. B3069867
CAS RN: 1000339-18-3
M. Wt: 218.21 g/mol
InChI Key: JUVLUXMKGXUHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid (MMTBA) is a novel molecule that has gained attention in recent years due to its potential applications in a wide range of scientific research fields. MMTBA has a unique structure that makes it highly useful for various types of experiments, including those involving organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis Intermediates

4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid, by virtue of its structure, could be speculated to have potential utility in the synthesis of various chemical compounds, akin to the roles played by substances like 5,5′-Methylene-bis(benzotriazole). 5,5′-Methylene-bis(benzotriazole) is a versatile intermediate used in the preparation of metal passivators and light-sensitive materials, showcasing the importance of such molecules in synthetic chemistry for creating efficient and environmentally benign processes (Gu, Yu, Zhang, & Xu, 2009).

DNA Interactions

Compounds like Hoechst 33258, which is known for its strong binding to the minor groove of double-stranded B-DNA, exemplify the potential biomedical applications of structured compounds. These interactions can be crucial for the development of fluorescent DNA stains used in cell biology for chromosomal and nuclear staining, potentially positioning 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid derivatives for similar applications (Issar & Kakkar, 2013).

Corrosion Inhibition

The application of triazole derivatives, such as tolyltriazole, for the inhibition of copper and brass corrosion in various environments, suggests that structurally related compounds, including tetrazole derivatives, could be investigated for similar uses. This highlights the potential for 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid in corrosion protection applications (Walker, 1976).

Drug Degradation and Stability

In the pharmaceutical sector, understanding the degradation processes and stability of compounds is crucial. Studies on nitisinone (NTBC) demonstrate the complexity of evaluating drug stability, degradation pathways, and by-products, which is essential for assessing the safety and efficacy of drug candidates. Similar studies could be relevant for derivatives of 4-Methyl-3-(5-methyl-tetrazol-1-yl)-benzoic acid, to ensure their stability and safety for medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Preservative Efficacy

Methyl paraben, a derivative of p-hydroxybenzoic acid, serves as an antimicrobial preservative in foods, drugs, and cosmetics. Its extensive evaluation over 50 years for safety and efficacy underscores the importance of thoroughly assessing similar compounds for preservative applications in consumer products (Soni, Taylor, Greenberg, & Burdock, 2002).

properties

IUPAC Name

4-methyl-3-(5-methyltetrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-6-3-4-8(10(15)16)5-9(6)14-7(2)11-12-13-14/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLUXMKGXUHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C(=NN=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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